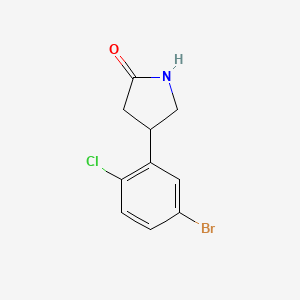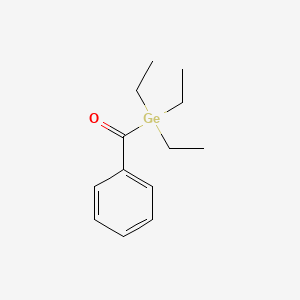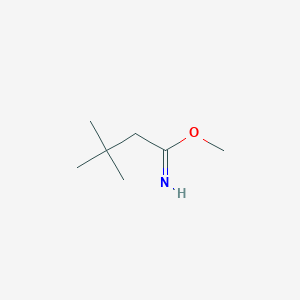
Methyl3,3-dimethylbutanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,3-dimethylbutanimidate is a chemical compound with the molecular formula C7H15NO It is a derivative of butanoic acid and is characterized by the presence of a methyl group attached to the nitrogen atom of the imidate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanoyl chloride with methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired imidate ester.
Industrial Production Methods
In an industrial setting, the production of methyl 3,3-dimethylbutanimidate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,3-dimethylbutanimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylbutanoic acid.
Reduction: Formation of 3,3-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,3-dimethylbutanimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3,3-dimethylbutanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with enzymes and proteins, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 3,3-dimethylbutanimidate can be compared with other similar compounds such as:
Methyl 3,3-dimethylbutanoate: An ester with similar structural features but different reactivity.
3,3-Dimethylbutanamide: An amide derivative with distinct chemical properties.
3,3-Dimethylbutanoyl chloride: A reactive acyl chloride used in various synthetic applications.
The uniqueness of methyl 3,3-dimethylbutanimidate lies in its imidate group, which imparts specific reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
methyl 3,3-dimethylbutanimidate |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)5-6(8)9-4/h8H,5H2,1-4H3 |
Clave InChI |
HNRQRGXENFLZAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(=N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




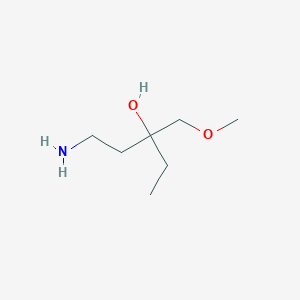


![Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13155066.png)
![(2-Methoxyethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13155068.png)
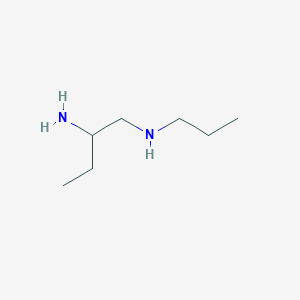
![3-(Aminomethyl)-N-[(4-fluorophenyl)methyl]-5-methylhexanamide hydrochloride](/img/structure/B13155074.png)
![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)
